![molecular formula C23H18N4O B1241007 N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)
N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide
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Overview
Description
N-[(4-methylphenyl)methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Antimicrobial Properties
A study by Desai, Dodiya, and Shihora (2011) explored the antimicrobial potential of compounds structurally related to N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide. They synthesized a series of compounds that were tested for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds demonstrated significant antimicrobial properties, suggesting the potential of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Potential Antipsychotic Agents
In another study, Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides, related in structure to the specified compound, for their potential as antipsychotic agents. They examined the binding to dopamine and serotonin receptors and tested their efficacy in vivo, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).
Antidepressant and Nootropic Activities
Thomas, Nanda, Kothapalli, and Hamane (2016) investigated the synthesis and pharmacological activity of compounds with a similar molecular structure, focusing on their antidepressant and nootropic activities. They found that specific derivatives exhibited high antidepressant activity and nootropic activity in animal models, indicating the potential of such compounds in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antibacterial and Antitubercular Activities
Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) synthesized analogues of the compound and assessed their antimicrobial and antituberculosis activities. They demonstrated that these analogues were effective against bacterial and fungal strains as well as mycobacterium tuberculosis, suggesting their potential in developing new antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
properties
Product Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide |
---|---|
Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N4O/c1-16-8-10-17(11-9-16)14-25-27-23(28)20-13-22(18-5-4-12-24-15-18)26-21-7-3-2-6-19(20)21/h2-15H,1H3,(H,27,28)/b25-14+ |
InChI Key |
SNBQNDVQCIVCRR-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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